Acido yohimbico
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acido yohimbico involves the extraction of yohimbine from the bark of the Pausinystalia yohimbe tree. The process typically includes crushing the bark, refluxing with ethanol, and subsequent precipitation with water . The precipitate is then boiled with an aqueous acid solution, filtered, and further purified using macroporous resin separation and recrystallization with ethyl acetate to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) ensures the high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Acido yohimbico undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acido yohimbico has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives and analogs for research purposes.
Mechanism of Action
Acido yohimbico exerts its effects primarily by blocking presynaptic alpha-2 adrenergic receptors. This action increases the release of neurotransmitters such as norepinephrine, leading to enhanced sympathetic nervous system activity . The compound’s effects on peripheral blood vessels result in increased blood flow, which is beneficial for treating erectile dysfunction . Additionally, this compound has been shown to influence mood and anxiety levels through its interactions with central nervous system receptors .
Comparison with Similar Compounds
Rauwolscine: Another alkaloid with similar adrenergic receptor-blocking properties.
Corynanthine: An analog with comparable effects on blood flow and neurotransmitter release.
Ajmalicine: Known for its potential anti-anxiety and anti-depressant effects.
Uniqueness: Acido yohimbico is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its well-documented effects on sexual performance and mood regulation . Its combination of adrenergic receptor antagonism and peripheral vasodilation sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1S,15S,18R,19S,20R)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16+,17-,18+/m1/s1 |
InChI Key |
AADVZSXPNRLYLV-PWUYNPNPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]([C@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O |
Origin of Product |
United States |
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